(R)-N-Fmoc-3-アミノ-4-(フェニルチオ)ブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

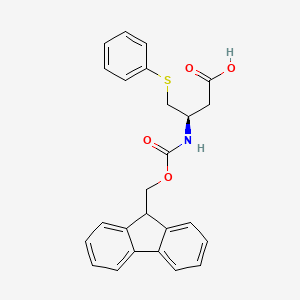

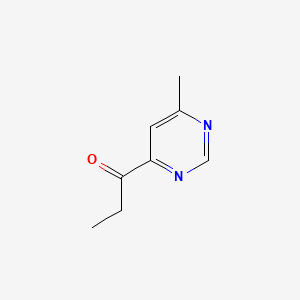

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” is a specialty chemical with the molecular formula C25H23NO4S and a molecular weight of 433.51942 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, a study on 4-(Phenylthio)butanoic acid, a similar compound, suggests that it can stimulate renal progenitor cell proliferation . This suggests potential pathways for the synthesis of similar compounds.

Chemical Reactions Analysis

While specific chemical reactions involving “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, it’s known that carboxylic acids can be converted to 1o alcohols using Lithium aluminum hydride (LiAlH4) . This could potentially be relevant for chemical reactions involving this compound.

Physical And Chemical Properties Analysis

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” has a molecular weight of 433.51942 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

科学的研究の応用

私は「(R)-N-Fmoc-3-アミノ-4-(フェニルチオ)ブタン酸」の科学研究における用途を調査しましたが、この特定の化合物の独自の用途に関する情報はオンラインで限られているようです。検索結果は主に関連する化合物とその科学研究における一般的な用途、例えば家禽生産、ヒト腎臓オルガノイドモデリング、および薬物送達システムにおける成分について説明しています .

作用機序

Target of Action

It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.

Biochemical Pathways

Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .

Pharmacokinetics

Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

実験室実験の利点と制限

The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in laboratory experiments and research applications has a number of advantages and limitations. One of the major advantages of using (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is its cost-effectiveness. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is a relatively inexpensive building block for peptide and protein synthesis, and is widely available. Furthermore, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is highly reactive, and can be used to synthesize a variety of peptides and proteins in a single step. However, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is not suitable for use in drug design, as its chirality is not suitable for the synthesis of drugs.

将来の方向性

The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in scientific research and laboratory experiments has a number of potential future directions. One potential direction is the development of peptide-based inhibitors of enzymes. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has already been used in the synthesis of peptide-based inhibitors of enzymes, and further research in this area could lead to the development of more effective and specific inhibitors. Another potential direction is the development of peptide-based vaccines. (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid has already been used in the development of peptide-based vaccines, and further research could lead to the development of more effective and specific vaccines. Additionally, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used in the development of novel drugs, as its chirality is suitable for the synthesis of drugs. Furthermore, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used to develop peptide-based therapeutics for the treatment of a variety of diseases. Finally, (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid could be used to develop novel methods for the synthesis of peptides and proteins.

合成法

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is synthesized by a process of deprotection, alkylation and cyclization. The deprotection step involves the removal of the Fmoc group from the amino acid, followed by the alkylation of the free amino group with a phenylthioalkyl halide. The cyclization step involves the reaction of the amino acid with a cyclic anhydride, resulting in the formation of the desired product. The entire process is typically carried out in aqueous solution, and can be completed in a single step.

特性

IUPAC Name |

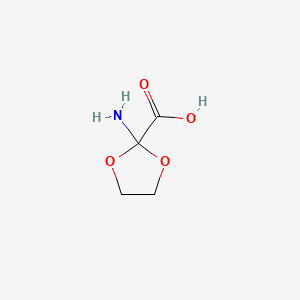

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVKPJJQNJPHQT-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopropane-1,5-[3]oxatricyclo[4.2.0.02,4]octan]-7-one, (1-alpha-,2-alpha-,4-alpha-,6-alpha-](/img/no-structure.png)

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)